molecular formula C17H26N2O4 B5239448 3,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE

3,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE

Cat. No.: B5239448
M. Wt: 322.4 g/mol
InChI Key: OXTQYRPZYKPBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-N~1~-(2-piperidinoethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and a piperidinoethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N~1~-(2-piperidinoethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(piperidino)ethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N~1~-(2-piperidinoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-N~1~-(2-piperidinoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N~1~-(2-piperidinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of the piperidinoethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N~1~-(2-piperidinoethyl)benzamide is unique due to the presence of the piperidinoethyl group, which enhances its binding affinity and specificity towards biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTQYRPZYKPBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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